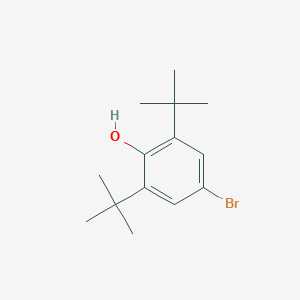

4-Bromo-2,6-di-tert-butylphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQQUEKFNSJLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150607 | |

| Record name | 4-Bromo-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139-52-2 | |

| Record name | 4-Bromo-2,6-di-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,6-di-tert-butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-di-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2,6-di-tert-butylphenol CAS number and properties

CAS Number: 1139-52-2[1][2][3]

This technical guide provides an in-depth overview of 4-Bromo-2,6-di-tert-butylphenol, a substituted phenol (B47542) compound with applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and potential areas of investigation.

Chemical and Physical Properties

4-Bromo-2,6-di-tert-butylphenol is a pale yellow, solid organic compound.[4] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 1139-52-2 | [1][2][3] |

| Molecular Formula | C₁₄H₂₁BrO | [2] |

| Molecular Weight | 285.22 g/mol | [1][2] |

| Appearance | Pale yellow powder/crystals | [4] |

| Melting Point | 78-83 °C (decomposes) | [1][2][5] |

| Boiling Point | 128 °C at 4 mmHg | [5] |

| Density | 1.2457 g/cm³ (estimate) | [5] |

| Refractive Index | 1.5130 (estimate) | [5] |

| IUPAC Name | 4-bromo-2,6-di-tert-butylphenol | |

| InChI Key | SSQQUEKFNSJLKX-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)c1cc(Br)cc(c1O)C(C)(C)C | [1] |

Synthesis and Purification

A common method for the synthesis of 4-Bromo-2,6-di-tert-butylphenol involves the electrophilic bromination of 2,6-di-tert-butylphenol (B90309). The following diagram illustrates the general workflow for its synthesis and subsequent purification by recrystallization.

Caption: Workflow for the synthesis and purification of 4-Bromo-2,6-di-tert-butylphenol.

Experimental Protocol: Synthesis and Purification

The following protocol is adapted from a published organic synthesis procedure.[1]

Materials:

-

2,6-di-tert-butylphenol

-

Bromine

-

Dichloromethane (dry)

-

Ethanol

-

Water

-

Sodium sulfate

-

Argon gas

-

Ice-water bath

Procedure:

-

Reaction Setup: A dry, three-necked, round-bottomed flask is equipped with a gas inlet, a rubber septum, a pressure-equalizing dropping funnel, a magnetic stirring bar, and a gas outlet. The flask is charged with 2,6-di-tert-butylphenol and flushed with argon, followed by the addition of dry dichloromethane.

-

Bromination: The dropping funnel is charged with a solution of bromine in dry dichloromethane. The reaction vessel is cooled in an ice-water bath, and the bromine solution is added dropwise over a period of one hour while stirring. The reaction mixture is stirred at 0°C for an additional 10-20 minutes after the addition is complete.

-

Work-up: The reaction is quenched, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over sodium sulfate.

-

Purification: The solvent is removed using a rotary evaporator. The resulting residue is purified by recrystallization from an ethanol-water mixture to yield light yellow crystals of 4-bromo-2,6-di-tert-butylphenol.

Analytical Characterization

The structure and purity of 4-Bromo-2,6-di-tert-butylphenol can be confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Applications in Organic Synthesis

4-Bromo-2,6-di-tert-butylphenol serves as a versatile intermediate in several organic reactions:

-

Polymer Chemistry: It can be used as a terminating comonomer in the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol.[2]

-

Monomer Synthesis: It is a reactant in the synthesis of monomers for poly(p-phenylenevinylene) derivatives.[2]

-

Antioxidant Synthesis: It is used in the synthesis of norbornene comonomers that bear an antioxidant hindered phenol group.[2]

-

Catalysis: In combination with methylaluminum, it forms methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), a catalyst used for the rearrangement of epoxides to carbonyl compounds.[2]

Biological Activity and Signaling Pathways: A Look at Structural Analogs

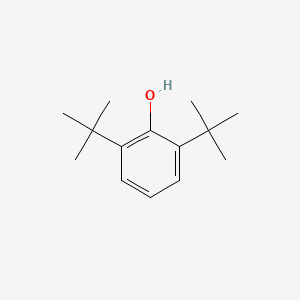

While there is limited direct research on the biological activity and specific signaling pathways of 4-Bromo-2,6-di-tert-butylphenol, studies on its structural analogs, such as 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol, provide valuable insights and suggest potential areas for investigation.

The following diagram illustrates the known biological activities of these related compounds, which could inform future research on 4-Bromo-2,6-di-tert-butylphenol.

Caption: Known biological activities of structural analogs of 4-Bromo-2,6-di-tert-butylphenol.

Research on 2,4-di-tert-butylphenol has shown that it possesses antioxidant, antibacterial, antifungal, and endocrine-disrupting properties.[6][7][8] Notably, it has been identified as an activator of the Retinoid X Receptor alpha (RXRα), suggesting it may act as an endocrine-disrupting chemical and a potential obesogen.[9][10]

Studies on 2,6-di-tert-butylphenol and its metabolite have indicated a potential carcinogenic risk through the interruption of the Retinoic Acid Receptor beta (RARβ) signaling pathway.[11]

Given these findings for its close structural relatives, it is plausible that 4-Bromo-2,6-di-tert-butylphenol may also exhibit biological activities. Further research is warranted to investigate its potential effects on these and other cellular signaling pathways.

Safety Information

4-Bromo-2,6-di-tert-butylphenol is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[1] It should be stored in a well-ventilated place, and the container should be kept tightly closed.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-溴-2,6-二-叔丁基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Bromo-2,6-di-tert-butylphenol | C14H21BrO | CID 70829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. gmchemic.com [gmchemic.com]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 9. biorxiv.org [biorxiv.org]

- 10. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,6-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-2,6-di-tert-butylphenol, a valuable intermediate in organic synthesis. This document details the experimental protocol for its preparation, along with a thorough analysis of its physicochemical and spectral properties.

Physicochemical Properties

4-Bromo-2,6-di-tert-butylphenol is a substituted phenol (B47542) that is solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H21BrO | [1] |

| Molecular Weight | 285.22 g/mol | |

| CAS Number | 1139-52-2 | |

| Appearance | Light yellow crystals | [2] |

| Melting Point | 78-85 °C | [2][3] |

| Boiling Point | 128 °C at 4 mmHg | [3] |

| EINECS Number | 214-521-8 | [3] |

Synthesis of 4-Bromo-2,6-di-tert-butylphenol

The synthesis of 4-Bromo-2,6-di-tert-butylphenol is typically achieved through the electrophilic bromination of 2,6-di-tert-butylphenol.[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-Bromo-2,6-di-tert-butylphenol.

References

Spectral Analysis of 4-Bromo-2,6-di-tert-butylphenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2,6-di-tert-butylphenol, a valuable compound in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting key spectral data (NMR, IR, and MS) in a clear, accessible format, alongside detailed experimental protocols.

Core Spectral Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromo-2,6-di-tert-butylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for 4-Bromo-2,6-di-tert-butylphenol are presented below.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.24 | Singlet | Ar-H |

| ~5.15 | Singlet | -OH |

| ~1.39 | Singlet | -C(CH₃)₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-OH |

| ~138 | C-C(CH₃)₃ |

| ~128 | Ar-CH |

| ~115 | C-Br |

| ~34 | -C (CH₃)₃ |

| ~30 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for 4-Bromo-2,6-di-tert-butylphenol are tabulated below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3630 | O-H stretch (free) |

| ~2960 | C-H stretch (aliphatic) |

| ~1430 | C=C stretch (aromatic) |

| ~1230 | C-O stretch |

| ~770 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

| m/z | Assignment |

| 284/286 | [M]⁺ (Molecular ion) |

| 269/271 | [M-CH₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Actual experimental conditions may vary depending on the specific instrumentation and laboratory procedures.

NMR Spectroscopy

-

Sample Preparation: A sample of 4-Bromo-2,6-di-tert-butylphenol (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or higher spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 75 MHz for carbon. A proton-decoupled pulse sequence is used with a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required to obtain a spectrum with an adequate signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid 4-Bromo-2,6-di-tert-butylphenol is placed directly onto the ATR crystal. Alternatively, for a KBr pellet, 1-2 mg of the sample is ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum is first collected. The sample spectrum is then recorded over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, commonly via a Gas Chromatography (GC) interface for volatile compounds. A dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 4-Bromo-2,6-di-tert-butylphenol, from sample preparation to final structure elucidation.

Caption: Workflow for the spectral analysis of 4-Bromo-2,6-di-tert-butylphenol.

An In-depth Technical Guide on the Solubility of 4-Bromo-2,6-di-tert-butylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2,6-di-tert-butylphenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative understanding of its solubility based on available information and the general principles of chemical interactions. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise quantitative solubility in their laboratories.

Introduction

4-Bromo-2,6-di-tert-butylphenol is a sterically hindered phenol (B47542) derivative. Its molecular structure, characterized by a hydrophilic hydroxyl group and a lipophilic brominated aromatic ring with bulky tert-butyl groups, dictates its solubility in different solvent environments. Understanding its solubility is crucial for a wide range of applications, including chemical synthesis, formulation development, and biological assays.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2,6-di-tert-butylphenol is presented below.

| Property | Value |

| Molecular Formula | C₁₄H₂₁BrO |

| Molecular Weight | 285.22 g/mol |

| Appearance | White to orange powder or crystals |

| Melting Point | 78-83 °C (decomposes) |

| pKa | 11.23 ± 0.40 (Predicted) |

Qualitative Solubility Profile

While specific quantitative data is scarce, the solubility of 4-Bromo-2,6-di-tert-butylphenol in common organic solvents can be inferred from its chemical structure and available qualitative statements.[1] The presence of the polar hydroxyl group allows for hydrogen bonding with polar protic solvents, while the large, nonpolar part of the molecule favors interactions with nonpolar solvents.

The following table summarizes the expected qualitative solubility of 4-Bromo-2,6-di-tert-butylphenol in a range of organic solvents.

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |

| Methanol (B129727) | Polar Protic | Soluble[1] | The hydroxyl group of methanol can form hydrogen bonds with the phenolic hydroxyl group of the solute. |

| Ethanol | Polar Protic | Soluble | A procedure for recrystallizing 4-Bromo-2,6-di-tert-butylphenol from an ethanol-water mixture suggests its solubility in ethanol. |

| Acetone (B3395972) | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact with the polar hydroxyl group of the solute, and its overall less polar nature compared to alcohols can accommodate the nonpolar regions of the molecule. A related compound, 2,6-dibromo-4-tert-butylphenol, is soluble in acetone. |

| Dichloromethane (B109758) | Nonpolar | Soluble | The nonpolar nature of dichloromethane is well-suited to dissolve the large, lipophilic portion of the 4-Bromo-2,6-di-tert-butylphenol molecule. |

| Hexane (B92381) | Nonpolar | Sparingly Soluble to Soluble | As a nonpolar alkane, hexane will primarily interact with the nonpolar regions of the solute. The presence of the polar hydroxyl group may limit high solubility. |

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

To obtain precise quantitative solubility data, the shake-flask method is a reliable and widely used technique. The following protocol is adapted for the determination of the solubility of 4-Bromo-2,6-di-tert-butylphenol in an organic solvent of interest.

Materials

-

4-Bromo-2,6-di-tert-butylphenol (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers or screw-cap vials

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Bromo-2,6-di-tert-butylphenol to a known volume of the selected organic solvent in a conical flask or vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the suspension at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-Bromo-2,6-di-tert-butylphenol of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the filtered saturated solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of 4-Bromo-2,6-di-tert-butylphenol in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Visualization of Experimental Workflow

The logical flow of the shake-flask method for solubility determination is illustrated in the diagram below.

Caption: Workflow for the determination of solubility using the shake-flask method.

Conclusion

References

An In-depth Technical Guide to 4-Bromo-2,6-di-tert-butylphenol

This document provides a detailed overview of the chemical and physical properties of 4-Bromo-2,6-di-tert-butylphenol, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

4-Bromo-2,6-di-tert-butylphenol is a substituted phenol (B47542) that serves as a valuable building block in organic synthesis. Its key quantitative data are summarized in the table below for ease of reference.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₁BrO | [1][2][3] |

| Molecular Weight | 285.22 g/mol | [1][3] |

| Alternate Molecular Weight | 285.23 g/mol | [2] |

| CAS Number | 1139-52-2 | [1] |

Structural Information

The molecular structure of 4-Bromo-2,6-di-tert-butylphenol is characterized by a central phenol ring substituted with a bromine atom and two tert-butyl groups. This arrangement of functional groups is critical to its chemical reactivity and physical properties.

Caption: Logical relationship of the constituent parts of the 4-Bromo-2,6-di-tert-butylphenol molecule.

This guide is intended for informational purposes for a technical audience. For detailed experimental protocols, please refer to the primary literature.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 4-Bromo-2,6-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-di-tert-butylphenol is a sterically hindered phenol, a class of compounds widely recognized for their antioxidant properties. The introduction of a bromine atom at the para position and bulky tert-butyl groups ortho to the hydroxyl group significantly influences its chemical reactivity and thermal stability. This technical guide offers a comprehensive, albeit predictive, exploration of the thermal stability and degradation pathways of 4-Bromo-2,6-di-tert-butylphenol. Understanding these characteristics is crucial for its application in materials science, as a chemical intermediate, and in drug development, where thermal stability can impact synthesis, formulation, and storage.

Predicted Thermal Decomposition Profile

The thermal degradation of 4-Bromo-2,6-di-tert-butylphenol is anticipated to be a multi-stage process, primarily influenced by the lability of the tert-butyl groups and the carbon-bromine bond.

Initial Stage (De-tert-butylation): The initial phase of decomposition is expected to involve the homolytic cleavage of the C-C bond between the aromatic ring and the tert-butyl groups. This process is characteristic of hindered phenols and typically occurs at elevated temperatures. The steric strain imposed by the bulky tert-butyl groups can lower the activation energy for this cleavage.

Second Stage (De-bromination and Ring Degradation): Following or concurrent with the loss of the tert-butyl groups, the carbon-bromine bond is expected to rupture. The C-Br bond is generally weaker than C-H and C-C bonds on an aromatic ring, making it susceptible to thermal cleavage. Subsequent degradation of the phenolic ring structure would likely occur at higher temperatures, leading to the formation of smaller volatile fragments and a carbonaceous residue.

Quantitative Thermal Analysis Data (Predictive)

The following tables summarize the hypothetical quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for 4-Bromo-2,6-di-tert-butylphenol. This data is based on the analysis of analogous hindered phenols and brominated aromatic compounds.

Table 1: Predictive Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value | Description |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | The temperature at which significant mass loss begins. This is likely associated with the initial loss of the tert-butyl groups. |

| Temperature at 10% Mass Loss (T10%) | 220 - 270 °C | A key indicator of the initial thermal stability. |

| Temperature at 50% Mass Loss (T50%) | 280 - 330 °C | Represents a substantial degree of degradation, likely involving both de-tert-butylation and de-bromination. |

| Peak Decomposition Temperature (Tpeak) | 290 - 350 °C | The temperature at which the maximum rate of mass loss occurs, as determined by the peak of the derivative TGA curve (DTG). |

| Residual Mass at 600 °C | 10 - 20% | The remaining non-volatile carbonaceous char after the primary decomposition events. |

Table 2: Predictive Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value | Description |

| Melting Point (Tm) | 78 - 83 °C | The temperature at which the solid-to-liquid phase transition occurs. This is an endothermic event.[1][2] |

| Decomposition Exotherm | 250 - 400 °C | A broad exothermic peak or series of peaks corresponding to the energy released during the various bond-breaking and rearrangement processes of thermal decomposition. |

Predicted Thermal Degradation Pathway

The thermal degradation of 4-Bromo-2,6-di-tert-butylphenol is likely to proceed through a free-radical mechanism. A plausible pathway is outlined below.

Caption: Predicted free-radical degradation pathway for 4-Bromo-2,6-di-tert-butylphenol.

Experimental Protocols

Detailed methodologies for the thermal analysis of 4-Bromo-2,6-di-tert-butylphenol are provided below. These protocols are based on standard practices for the analysis of phenolic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the 4-Bromo-2,6-di-tert-butylphenol sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve (and its first derivative, DTG) to determine the onset of decomposition, temperatures at various percentages of mass loss, and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions, and to characterize the energetics of decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 3-5 mg of the 4-Bromo-2,6-di-tert-butylphenol sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and to quantify the associated enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Place a small amount (0.1-1 mg) of the 4-Bromo-2,6-di-tert-butylphenol sample into a pyrolysis tube or cup.

-

Insert the sample into the pyrolyzer, which is interfaced with the GC-MS system.

-

Perform pyrolysis at a specific temperature or over a temperature range (e.g., a ramp from 100 °C to 700 °C) in an inert atmosphere (e.g., Helium).

-

The volatile pyrolysis products are swept into the GC column for separation.

-

The separated compounds are then introduced into the mass spectrometer for ionization and detection.

-

Analyze the resulting chromatogram and mass spectra to identify the degradation products by comparing them to mass spectral libraries (e.g., NIST/Wiley).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of 4-Bromo-2,6-di-tert-butylphenol.

Caption: A logical workflow for the thermal characterization of 4-Bromo-2,6-di-tert-butylphenol.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the thermal stability and degradation of 4-Bromo-2,6-di-tert-butylphenol. Based on the behavior of structurally related compounds, it is anticipated that its thermal decomposition is initiated by the loss of the sterically bulky tert-butyl groups, followed by cleavage of the carbon-bromine bond and subsequent degradation of the aromatic ring. The provided hypothetical data and detailed experimental protocols offer a solid foundation for researchers to design and conduct their own empirical studies to validate and expand upon these predictions. A thorough understanding of the thermal properties of this compound is essential for its safe handling and effective application in various scientific and industrial fields.

References

4-Bromo-2,6-di-tert-butylphenol: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-di-tert-butylphenol is a sterically hindered phenolic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including the reactive bromine atom at the para position and the bulky tert-butyl groups ortho to the hydroxyl group, provide a strategic platform for the synthesis of a diverse array of biologically active molecules. The hindered phenolic moiety often imparts potent antioxidant properties, while the bromo-substituent serves as a key handle for introducing various pharmacophores through cross-coupling reactions, leading to the development of novel therapeutic agents with anti-inflammatory, anticancer, and other pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of 4-Bromo-2,6-di-tert-butylphenol in medicinal chemistry, complete with experimental protocols and quantitative biological data.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2,6-di-tert-butylphenol is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1139-52-2 | [1] |

| Molecular Formula | C₁₄H₂₁BrO | [1] |

| Molecular Weight | 285.22 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 78-83 °C | [2] |

| Boiling Point | 128 °C at 4 mmHg | [2] |

| Solubility | Soluble in methanol (B129727) and other organic solvents | [2] |

Synthesis of 4-Bromo-2,6-di-tert-butylphenol

The most common and efficient method for the synthesis of 4-Bromo-2,6-di-tert-butylphenol is through the electrophilic bromination of 2,6-di-tert-butylphenol (B90309).

Experimental Protocol: Bromination of 2,6-di-tert-butylphenol[2]

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing a sodium hydroxide (B78521) solution.

-

Reactants: 2,6-di-tert-butylphenol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (B109758).

-

Bromination: A solution of bromine (1.1 eq) in dichloromethane is added dropwise to the stirred solution of 2,6-di-tert-butylphenol at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium thiosulfate, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol/water to afford 4-Bromo-2,6-di-tert-butylphenol as a crystalline solid.

Applications in Medicinal Chemistry

The bromine atom on the 4-Bromo-2,6-di-tert-butylphenol scaffold provides a versatile handle for the introduction of various substituents, enabling the synthesis of a wide range of derivatives with potential therapeutic applications.

Synthesis of Anti-inflammatory Agents

The 2,6-di-tert-butylphenol moiety is a known pharmacophore in a class of dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors, which are key enzymes in the inflammatory cascade.

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it allows for the arylation of the 4-position of the phenol (B47542) ring, leading to compounds with potential dual COX-2/5-LOX inhibitory activity.

Experimental Workflow: Suzuki Cross-Coupling Reaction

References

Photochemical Properties of 4-Bromo-2,6-di-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Bromo-2,6-di-tert-butylphenol is a substituted aromatic compound featuring a hydroxyl group, two bulky tert-butyl groups ortho to the hydroxyl, and a bromine atom at the para position. The steric hindrance provided by the tert-butyl groups significantly influences the reactivity of the hydroxyl group and the stability of the corresponding phenoxyl radical. The presence of the C-Br bond introduces a photochemically labile site, making this molecule susceptible to photodissociation upon exposure to UV light. Understanding the photochemical properties of this compound is crucial for harnessing its potential in various scientific and industrial applications.

Expected Photochemical Properties

Based on the known behavior of similar brominated phenolic compounds, the following photochemical properties are anticipated for 4-Bromo-2,6-di-tert-butylphenol.

UV-Visible Absorption

It is expected that 4-Bromo-2,6-di-tert-butylphenol will exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. The precise absorption maxima (λmax) and molar extinction coefficients (ε) will be influenced by the solvent environment.

Table 1: Anticipated UV-Visible Absorption Data for 4-Bromo-2,6-di-tert-butylphenol

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

| Hexane | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Acetonitrile | Data to be determined | Data to be determined |

Fluorescence Emission

While many phenolic compounds exhibit fluorescence, the presence of the heavy bromine atom may lead to significant quenching of the fluorescence quantum yield through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, 4-Bromo-2,6-di-tert-butylphenol is expected to be weakly fluorescent.

Table 2: Anticipated Fluorescence Data for 4-Bromo-2,6-di-tert-butylphenol

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

| Hexane | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined | Data to be determined |

| Acetonitrile | Data to be determined | Data to be determined | Data to be determined |

Photodissociation and Quantum Yield

The primary photochemical reaction is the homolytic cleavage of the C-Br bond. The efficiency of this process is quantified by the photodissociation quantum yield (Φp), which represents the fraction of absorbed photons that result in bond cleavage.

Table 3: Anticipated Photodissociation Quantum Yield for 4-Bromo-2,6-di-tert-butylphenol

| Solvent | Irradiation Wavelength (nm) | Photodissociation Quantum Yield (Φp) |

| Benzene | Data to be determined | Data to be determined |

| Acetonitrile | Data to be determined | Data to be determined |

Photochemical Reaction Mechanism

The photolysis of 4-Bromo-2,6-di-tert-butylphenol is initiated by the absorption of a photon, leading to the formation of an electronically excited state. This excited molecule can then undergo homolytic cleavage of the C-Br bond.

Caption: Proposed photochemical reaction mechanism for 4-Bromo-2,6-di-tert-butylphenol.

Experimental Protocols

To quantitatively characterize the photochemical properties of 4-Bromo-2,6-di-tert-butylphenol, the following experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This experiment will determine the absorption spectrum and molar extinction coefficient of the compound.

-

Materials:

-

4-Bromo-2,6-di-tert-butylphenol

-

Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of 4-Bromo-2,6-di-tert-butylphenol of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution (e.g., 10 µM, 20 µM, 50 µM, 100 µM).

-

Record the absorbance spectrum of each solution from 200 to 400 nm, using the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (ε).

-

Caption: Workflow for determining UV-Vis absorption properties.

Fluorescence Spectroscopy

This experiment will determine the fluorescence excitation and emission spectra, as well as the fluorescence quantum yield.

-

Materials:

-

4-Bromo-2,6-di-tert-butylphenol

-

Spectroscopic grade solvents

-

Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4)

-

Fluorometer

-

-

Procedure:

-

Prepare dilute solutions of the sample and the standard in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Record the excitation spectrum by monitoring the emission at the expected emission maximum while scanning the excitation wavelengths.

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

-

To determine the fluorescence quantum yield (Φf), measure the integrated fluorescence intensity of the sample and the standard under identical experimental conditions. The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Laser Flash Photolysis

This technique will allow for the direct observation of transient species, such as the 2,6-di-tert-butylphenoxyl radical, and the determination of their lifetimes and reaction kinetics.

-

Apparatus:

-

Pulsed laser (e.g., Nd:YAG laser with a suitable wavelength for excitation)

-

Probe lamp (e.g., Xenon arc lamp)

-

Monochromator

-

Photomultiplier tube (PMT) or CCD detector

-

Digital oscilloscope

-

-

Procedure:

-

Prepare a solution of 4-Bromo-2,6-di-tert-butylphenol in a suitable solvent and place it in a quartz cuvette.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of excited states by oxygen.

-

Excite the sample with a short laser pulse.

-

Monitor the change in absorbance of the solution at different wavelengths as a function of time using the probe lamp and detector.

-

The resulting transient absorption spectrum will reveal the formation and decay of intermediate species. The decay kinetics can be analyzed to determine rate constants.

-

Caption: Simplified workflow for a laser flash photolysis experiment.

Conclusion

4-Bromo-2,6-di-tert-butylphenol possesses a molecular architecture that suggests significant photochemical activity centered around the C-Br bond. This technical guide provides a theoretical framework and a set of generalized experimental protocols for the detailed investigation of its photochemical properties. The determination of the quantitative data outlined herein will be instrumental in unlocking the potential of this compound for a range of applications in chemistry, materials science, and medicine. Researchers are encouraged to use these methodologies to build a comprehensive understanding of the photophysics and photochemistry of this intriguing molecule.

Methodological & Application

Experimental protocol for the synthesis of 4-Bromo-2,6-di-tert-butylphenol

Application Note: Synthesis of 4-Bromo-2,6-di-tert-butylphenol

Introduction

4-Bromo-2,6-di-tert-butylphenol is a valuable substituted phenol (B47542) derivative widely utilized in organic synthesis. Its sterically hindered phenolic hydroxyl group and the presence of a bromine atom at the para position make it a versatile intermediate for the synthesis of various organic compounds, including antioxidants, flame retardants, and complex molecular architectures. For instance, it can be used as a precursor for methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), a bulky Lewis acid catalyst employed in epoxide rearrangements.[1] This document provides a detailed experimental protocol for the synthesis of 4-Bromo-2,6-di-tert-butylphenol via the bromination of 2,6-di-tert-butylphenol (B90309).[1][2]

Chemical Properties

-

Boiling Point: 128 °C at 4 mmHg[1]

Experimental Protocol

This protocol details the synthesis of 4-Bromo-2,6-di-tert-butylphenol from 2,6-di-tert-butylphenol.

Materials and Equipment

-

2,6-di-tert-butylphenol

-

Bromine

-

Saturated aqueous sodium sulfite (B76179) solution

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate (B86663)

-

Water

-

1-L three-necked, round-bottomed flask

-

Gas inlet and outlet tubes

-

Rubber septum

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Gas trap (containing 0.5 M sodium hydroxide)

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: A dry 1-L three-necked round-bottomed flask is equipped with a gas inlet, a rubber septum, a pressure-equalizing dropping funnel, a magnetic stirring bar, and a gas outlet tube connected to a gas trap containing 0.5 M sodium hydroxide.[2]

-

Initial Charge: The flask is charged with 103.2 g (500 mmol) of 2,6-di-tert-butylphenol and flushed with argon.[2] Following this, 200 mL of dry dichloromethane is added to the flask.[2]

-

Bromine Addition: The dropping funnel is charged with a solution of 28.2 mL (550 mmol) of bromine in 20 mL of dry dichloromethane.[2] The reaction flask is then immersed in an ice-water bath and stirring is initiated. The bromine solution is added dropwise over a period of 1 hour.[2]

-

Reaction: The reaction mixture is stirred at 0°C for an additional 10–20 minutes after the bromine addition is complete.[2]

-

Quenching: 60 mL of saturated aqueous sodium sulfite is slowly added to the reaction mixture at 0°C to quench the excess bromine.[2] Stirring is continued at room temperature until the orange color of the bromine disappears.[2]

-

Workup: The mixture is transferred to a 1-L separatory funnel containing 400 mL of saturated aqueous sodium bicarbonate.[2] The organic layer is separated, and the aqueous layer is extracted twice with 75-mL portions of dichloromethane.[2]

-

Drying and Concentration: The combined organic extracts are dried over sodium sulfate and then concentrated using a vacuum rotary evaporator.[2]

-

Purification: The crude product is purified by recrystallization. This is done twice, first from a mixture of 130 mL of ethanol and 18 mL of water, and then from 110 mL of ethanol and 11 mL of water.[2]

-

Final Product: The purified product, 4-bromo-2,6-di-tert-butylphenol, is obtained as light yellow crystals.[2]

Data Presentation

| Parameter | Value | Reference |

| Starting Material Amount | 103.2 g (500 mmol) | [2] |

| Bromine Amount | 28.2 mL (550 mmol) | [2] |

| Product Yield | 109 g | [2] |

| Molar Yield | 76% | [2] |

| Melting Point | 83–85°C | [2] |

| Purity (Commercial) | ≥98% | [4] |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for 4-Bromo-2,6-di-tert-butylphenol in Catalytic Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-di-tert-butylphenol is a sterically hindered phenol (B47542) derivative that serves as a crucial precursor for the synthesis of a highly selective and bulky Lewis acid catalyst, Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR).[1][2] Due to the presence of the two bulky tert-butyl groups, the corresponding aluminum phenoxide exhibits exceptional steric bulk, which imparts unique reactivity and selectivity in a variety of organic transformations. This document provides detailed application notes and experimental protocols for the preparation and use of the MABR catalyst derived from 4-Bromo-2,6-di-tert-butylphenol, with a primary focus on its application in the rearrangement of epoxides to carbonyl compounds.

Application Notes

The primary catalytic application of 4-Bromo-2,6-di-tert-butylphenol is as a ligand for the formation of the MABR catalyst. This is achieved through the reaction of 4-Bromo-2,6-di-tert-butylphenol with trimethylaluminum (B3029685). The resulting MABR catalyst is a powerful and exceptionally bulky Lewis acid, which has proven to be highly effective in promoting the selective rearrangement of epoxides to aldehydes or ketones.[1][3]

The significant steric hindrance provided by the two tert-butyl groups on the phenoxide ligands is key to the catalyst's selectivity. This bulkiness influences the coordination of the epoxide to the aluminum center and directs the subsequent rearrangement pathway, often favoring the migration of specific groups to yield a single major product. This high degree of selectivity is a significant advantage over other less hindered Lewis acids that may lead to mixtures of products.

Beyond epoxide rearrangements, the MABR catalyst has also been employed in other stereoselective reactions, including intramolecular ene reactions and Diels-Alder reactions, where its bulky nature helps to control the stereochemical outcome of the transformation.[2][3]

Data Presentation

The following table summarizes the catalytic efficiency of MABR in the rearrangement of various epoxides to their corresponding carbonyl compounds. The data highlights the yields obtained with catalytic amounts of MABR.

| Epoxide Substrate | MABR (mol %) | Product | Yield (%) |

| trans-Stilbene (B89595) oxide | 20 | Diphenylacetaldehyde | 81 |

| 1,2-Epoxy-1-phenylcyclohexane | 10 | 1-Phenylcyclopentanecarbaldehyde | 95 |

| (Z)-α-Methylstilbene oxide | 20 | 2,2-Diphenylpropanal | 87 |

| 1,2-Epoxy-1-methylcyclohexane | 20 | 1-Methylcyclopentanecarbaldehyde | 85 |

| Geraniol-derived epoxide | 10 | Citronellal | 88 |

| 2,3-Epoxy-3-methyl-1-phenylbutane | 20 | 3-Methyl-1-phenyl-2-butanone | 92 |

Experimental Protocols

Protocol 1: Preparation of Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) Catalyst

This protocol details the in situ preparation of the MABR catalyst from 4-Bromo-2,6-di-tert-butylphenol and trimethylaluminum.

Materials:

-

4-Bromo-2,6-di-tert-butylphenol

-

Trimethylaluminum (2 M solution in hexane (B92381) or toluene)

-

Anhydrous dichloromethane (B109758)

-

Argon or Nitrogen gas supply

-

Schlenk flask or a three-necked round-bottomed flask equipped with a magnetic stir bar, rubber septum, and a gas inlet

Procedure:

-

To a dry, argon-purged flask, add 4-Bromo-2,6-di-tert-butylphenol (2.0 equivalents based on the desired amount of catalyst).

-

Add anhydrous dichloromethane via syringe.

-

Stir the mixture at room temperature until the phenol is completely dissolved.

-

Slowly add a 2 M solution of trimethylaluminum in hexane (1.0 equivalent) to the stirred solution via syringe at room temperature. Methane gas will evolve.

-

Stir the resulting colorless solution at room temperature for 1 hour to ensure complete formation of the MABR catalyst.

-

The MABR catalyst solution is now ready for use in subsequent reactions.

Protocol 2: MABR-Catalyzed Rearrangement of trans-Stilbene Oxide to Diphenylacetaldehyde

This protocol provides a representative example of an MABR-catalyzed epoxide rearrangement.

Materials:

-

trans-Stilbene oxide

-

MABR catalyst solution (prepared as in Protocol 1)

-

Anhydrous dichloromethane

-

Dry ice/acetone or cryocool for cooling bath

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a dry, argon-purged flask, prepare the MABR catalyst solution as described in Protocol 1.

-

Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve trans-stilbene oxide (1.0 equivalent) in anhydrous dichloromethane.

-

Slowly add the solution of trans-stilbene oxide to the cold MABR catalyst solution via syringe or dropping funnel over 10-15 minutes.

-

Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford pure diphenylacetaldehyde.

Mandatory Visualization

Caption: Workflow for the preparation of the MABR catalyst.

Caption: Experimental workflow for MABR-catalyzed epoxide rearrangement.

References

Application Notes and Protocols: 4-Bromo-2,6-di-tert-butylphenol as a Terminating Agent in Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-bromo-2,6-di-tert-butylphenol as a terminating agent in polymerization reactions, specifically focusing on its application in controlling the molecular weight of polymers. The protocols and data presented are intended to guide researchers in the synthesis of well-defined polymers for various applications, including drug delivery systems and advanced materials development.

Introduction

4-Bromo-2,6-di-tert-butylphenol is a sterically hindered phenolic compound that serves as an effective chain-terminating agent in certain polymerization reactions. Its bulky tert-butyl groups and the reactive phenolic hydroxyl group allow it to act as a potent radical scavenger, thereby controlling the growth of polymer chains. This property is particularly useful in phase transfer catalyzed (PTC) polymerization of substituted phenols, where precise control over polymer molecular weight and dispersity is crucial. By introducing 4-bromo-2,6-di-tert-butylphenol as a comonomer, it is possible to terminate the growing polymer chain, yielding polymers with desired characteristics.

Mechanism of Termination

In radical polymerization, chain termination can occur through several mechanisms, including recombination, disproportionation, and chain transfer. Hindered phenols, such as 4-bromo-2,6-di-tert-butylphenol, primarily act as chain transfer agents.[1][2][3] The termination process is initiated by the abstraction of the labile hydrogen atom from the phenolic hydroxyl group by a propagating polymer radical (P•). This results in the formation of a non-propagating polymer chain and a stable phenoxy radical.[1][2][3]

The resulting 4-bromo-2,6-di-tert-butylphenoxy radical is sterically hindered and resonance-stabilized, making it significantly less reactive than the initial propagating radical.[1][3] This low reactivity prevents it from initiating new polymer chains. Instead, it can react with another propagating radical to terminate the kinetic chain, thus effectively controlling the overall molecular weight of the polymer.

Caption: Mechanism of chain termination by 4-bromo-2,6-di-tert-butylphenol.

Applications

The primary application of 4-bromo-2,6-di-tert-butylphenol as a terminating agent is in the synthesis of poly(phenylene oxide)s and related aromatic polymers via phase transfer catalyzed (PTC) polymerization. Specifically, it has been successfully employed in the polymerization of 4-bromo-2,6-dimethylphenol (B182379) to control the molecular weight of the resulting polymer.[4] This level of control is essential for producing polymers with specific processing characteristics and final properties required for applications in areas such as high-performance plastics and biocompatible materials.

Experimental Protocols

Synthesis of 4-Bromo-2,6-di-tert-butylphenol

This protocol describes the synthesis of the terminating agent itself.

Materials:

-

Bromine

-

Ethanol

-

Water

-

Sodium bicarbonate solution (5%)

-

Sodium sulfate (B86663) (anhydrous)

-

Argon or Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Ice-water bath

-

Rotary evaporator

-

Apparatus for recrystallization

Procedure:

-

In a three-necked round-bottom flask flushed with argon, dissolve 2,6-di-tert-butylphenol (1 equivalent) in dry dichloromethane.

-

Cool the solution to 0 °C using an ice-water bath.

-

Prepare a solution of bromine (1.1 equivalents) in dry dichloromethane and add it to the dropping funnel.

-

Add the bromine solution dropwise to the stirred solution of 2,6-di-tert-butylphenol over 1 hour.

-

After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.

-

Quench the reaction by slowly adding a 5% sodium bicarbonate solution until the evolution of gas ceases.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-bromo-2,6-di-tert-butylphenol as a crystalline solid.

Phase Transfer Catalyzed (PTC) Polymerization of 4-Bromo-2,6-dimethylphenol with 4-Bromo-2,6-di-tert-butylphenol as Terminator

This protocol is based on the methodology described by Wang and Percec for the controlled synthesis of poly(2,6-dimethyl-1,4-phenylene oxide).[4]

Materials:

-

4-Bromo-2,6-dimethylphenol (monomer)

-

4-Bromo-2,6-di-tert-butylphenol (terminating agent)

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 50%)

-

Phase Transfer Catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB)

-

Hydrochloric acid (HCl)

Equipment:

-

Jacketed reaction vessel with a mechanical stirrer

-

Condenser

-

Inert gas (Argon or Nitrogen) inlet

-

Temperature controller

Procedure:

-

Charge the reaction vessel with 4-bromo-2,6-dimethylphenol and the desired amount of 4-bromo-2,6-di-tert-butylphenol (see Data Presentation section for guidance on ratios).

-

Add toluene to dissolve the monomer and terminating agent.

-

Add the aqueous NaOH solution and the phase transfer catalyst.

-

Purge the reactor with an inert gas.

-

Heat the mixture to the desired reaction temperature (e.g., 80 °C) with vigorous stirring to ensure efficient mixing of the two phases.

-

Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI) of the polymer at different time points.

-

Once the desired molecular weight is achieved, terminate the polymerization by adding a small amount of methanol and then acidifying the mixture with HCl.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

-

Filter the polymer, wash it thoroughly with methanol and water, and dry it under vacuum.

Caption: Workflow for PTC polymerization using a terminating agent.

Data Presentation

The effectiveness of 4-bromo-2,6-di-tert-butylphenol as a terminating agent is demonstrated by its ability to control the number-average molecular weight (Mn) and the polydispersity index (PDI) of the resulting polymer. The following table summarizes hypothetical data based on typical results from such controlled polymerizations.

| Molar Ratio of Monomer to Terminator | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| 100 : 1 | 25,000 | 1.8 |

| 50 : 1 | 15,000 | 1.6 |

| 25 : 1 | 8,000 | 1.4 |

| 10 : 1 | 3,500 | 1.2 |

Note: This data is illustrative. Actual results will depend on specific reaction conditions such as temperature, catalyst concentration, and reaction time. It is crucial to perform kinetic studies to optimize the polymerization for the desired molecular weight and PDI.

Conclusion

4-Bromo-2,6-di-tert-butylphenol is a valuable tool for researchers and scientists seeking to synthesize polymers with controlled molecular weights. Its action as a chain terminator in phase transfer catalyzed polymerization allows for the predictable and reproducible synthesis of well-defined polymers. The protocols and information provided herein serve as a comprehensive guide for the application of this terminating agent in polymer synthesis.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromo-2,6-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2,6-di-tert-butylphenol. This sterically hindered substrate presents unique challenges, and the methodologies outlined herein are designed to facilitate successful carbon-carbon bond formation for the synthesis of novel biaryl compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[1] However, substrates bearing significant steric hindrance, such as 4-Bromo-2,6-di-tert-butylphenol, can be challenging coupling partners. The bulky tert-butyl groups flanking the bromine atom impede the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates.[2][3]

To overcome these steric challenges, specialized catalytic systems and optimized reaction conditions are necessary. The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands has proven effective in promoting the coupling of sterically demanding aryl halides.[4][5][6] These ligands stabilize the palladium center and facilitate the key steps in the catalytic cycle. This document outlines protocols that employ such advanced catalytic systems to enable the efficient synthesis of 4-aryl-2,6-di-tert-butylphenol derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (4-Bromo-2,6-di-tert-butylphenol) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the Pd(II) center, forming a diorganopalladium(II) complex.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

For sterically hindered substrates, the oxidative addition and reductive elimination steps are often rate-limiting. The choice of catalyst, ligand, base, and solvent is therefore critical for a successful transformation.[2][7]

Experimental Protocols

The following protocols provide generalized starting points for the Suzuki coupling of 4-Bromo-2,6-di-tert-butylphenol with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.

Protocol 1: Suzuki Coupling using a Buchwald-type Ligand

This protocol is adapted from general procedures for the coupling of sterically hindered aryl bromides using bulky biarylphosphine ligands.[4][8]

Materials:

-

4-Bromo-2,6-di-tert-butylphenol

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2-5 mol%)

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add 4-Bromo-2,6-di-tert-butylphenol, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-2,6-di-tert-butylphenol.

Protocol 2: Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Ligand

This protocol utilizes a robust palladium-NHC complex, which has shown high efficiency for coupling sterically hindered substrates.[5][6]

Materials:

-

4-Bromo-2,6-di-tert-butylphenol

-

Arylboronic acid (1.5 equivalents)

-

--INVALID-LINK--palladium(II) dichloride (Pd-PEPPSI-IPr) (1-3 mol%)

-

Potassium tert-butoxide (t-BuOK) or Cesium carbonate (Cs₂CO₃) (3 equivalents)

-

Anhydrous, degassed 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add 4-Bromo-2,6-di-tert-butylphenol, the arylboronic acid, the Pd-PEPPSI-IPr catalyst, and the base to a dry reaction vessel.

-

Add the anhydrous, degassed 1,4-dioxane.

-

Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes various conditions for the Suzuki coupling of sterically hindered aryl bromides, providing a comparative overview of catalysts, ligands, bases, and solvents. While specific yield data for 4-Bromo-2,6-di-tert-butylphenol is not extensively published, this table serves as a guide for reaction optimization.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Expected Outcome |

| 1 | Pd₂(dba)₃ (1.5) | Trimethyl phosphite (B83602) (6) | K₃PO₄ (2) | Dioxane | 95 | Good yields for moderately hindered substrates.[9] |

| 2 | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O (3) | THF | Room Temp. | High activity for sterically hindered aryl bromides.[4] |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Effective for a range of sterically demanding couplings.[10] |

| 4 | Pd-NHC Complex (1-3) | - | t-BuOK (3) | Dioxane | 100-120 | Highly efficient for tetra-ortho-substituted biaryls.[5] |

| 5 | Pd(OAc)₂ (1) | AntPhos (1.2) | K₃PO₄ (3) | Toluene | 110 | Overcomes β-hydride elimination in challenging couplings.[11] |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki cross-coupling.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inefficient oxidative addition due to steric hindrance.- Catalyst deactivation. | - Use a more active catalyst system (e.g., Pd-NHC or a bulky biarylphosphine ligand like SPhos or AntPhos).- Increase reaction temperature and/or time.- Ensure all reagents and solvents are anhydrous and degassed. |

| Protodeboronation of boronic acid | - Presence of water.- Strong base or high temperature. | - Use anhydrous conditions.- Employ a milder base such as K₃PO₄ or Cs₂CO₃.- Use the boronic acid as its pinacol (B44631) ester derivative. |

| Formation of homocoupled products | - Oxygen contamination.- Inefficient transmetalation. | - Thoroughly degas the reaction mixture.- Ensure a strict inert atmosphere is maintained.- Optimize the base and solvent system. |

Conclusion

The Suzuki-Miyaura cross-coupling of the sterically hindered 4-Bromo-2,6-di-tert-butylphenol can be successfully achieved through the careful selection of a highly active palladium catalyst system and optimized reaction conditions. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands is crucial for overcoming the steric barriers associated with this substrate. The protocols and data presented herein provide a solid foundation for researchers to develop efficient and reliable synthetic routes to novel 2,4,6-trisubstituted phenol (B47542) derivatives for applications in drug discovery and materials science.

References

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

Application Notes: Synthesis of Hindered Phenols Using 4-Bromo-2,6-di-tert-butylphenol

Introduction

Hindered phenols are a critical class of antioxidants widely utilized in the chemical, pharmaceutical, and materials science industries to prevent oxidative degradation of organic materials. Their efficacy stems from the sterically bulky groups (typically tert-butyl) positioned ortho to the hydroxyl group, which enhances their stability and radical-scavenging ability. 4-Bromo-2,6-di-tert-butylphenol is a key synthetic intermediate, offering a versatile platform for the synthesis of a diverse range of hindered phenol (B47542) derivatives. The presence of a bromine atom at the para-position allows for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods enable the creation of novel antioxidants with tailored properties for specific applications in drug development and materials science.

Synthesis of 4-Bromo-2,6-di-tert-butylphenol

The precursor, 4-Bromo-2,6-di-tert-butylphenol, is typically synthesized via the bromination of 2,6-di-tert-butylphenol (B90309). This straightforward electrophilic aromatic substitution provides the starting material for subsequent derivatization.

Experimental Protocol: Synthesis of 4-Bromo-2,6-di-tert-butylphenol

Materials:

-

2,6-di-tert-butylphenol

-

Bromine

-

Saturated aqueous sodium sulfite (B76179)

-

Saturated aqueous sodium bicarbonate

-

Sodium sulfate (B86663)

-

Ethanol

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet and outlet

-

Rubber septum

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A dry 1-L three-necked round-bottom flask is equipped with a gas inlet, a rubber septum, a pressure-equalizing dropping funnel, a magnetic stirring bar, and a gas outlet connected to a trap.

-

The flask is charged with 2,6-di-tert-butylphenol (103.2 g, 500 mmol) and flushed with argon.[1]

-

Dry dichloromethane (200 mL) is added to the flask.[1]

-

The dropping funnel is charged with bromine (28.2 mL, 550 mmol) dissolved in 20 mL of dry dichloromethane.[1]

-

The reaction flask is cooled to 0°C in an ice-water bath, and the bromine solution is added dropwise over 1 hour with stirring.[1]

-

The reaction mixture is stirred at 0°C for an additional 10–20 minutes.[1]

-

Saturated aqueous sodium sulfite (60 mL) is slowly added at 0°C to quench the excess bromine.[1]

-

The mixture is stirred at room temperature until the orange color of bromine disappears.

-

The mixture is transferred to a 1-L separatory funnel containing 400 mL of saturated aqueous sodium bicarbonate.[1]

-

The organic layer is separated, and the aqueous layer is extracted twice with 75-mL portions of dichloromethane.[1]

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated using a rotary evaporator.[1]

-

The crude product is recrystallized from an ethanol-water mixture to yield 4-bromo-2,6-di-tert-butylphenol as light yellow crystals.[1]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Yield (%) | Melting Point (°C) |